molecular formula C11H6F4N2O2 B6385969 (2,4)-Dihydroxy-5-(2-fluoro-3-trifluoromethylphenyl)pyrimidine, 95% CAS No. 1261980-08-8

(2,4)-Dihydroxy-5-(2-fluoro-3-trifluoromethylphenyl)pyrimidine, 95%

Cat. No. B6385969
CAS RN: 1261980-08-8
M. Wt: 274.17 g/mol
InChI Key: WTOPVDRTXDHPEC-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(2-fluoro-3-trifluoromethylphenyl)pyrimidine, or 2,4-DHTFP, is a pyrimidine derivative that has been used in a variety of scientific research applications due to its unique properties. It is a non-toxic, water-soluble, and relatively stable compound that can be used as a reagent in a variety of synthetic processes. It is also a key intermediate in the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, 2,4-DHTFP has been found to have a number of biochemical and physiological effects, as well as potential therapeutic applications.

Scientific Research Applications

2,4-DHTFP has been used in a variety of scientific research applications, including the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of a variety of organometallic compounds, such as palladium complexes. In addition, 2,4-DHTFP has been used in the synthesis of a variety of heterocyclic compounds, such as pyrimidine derivatives. It has also been used in the synthesis of a variety of other compounds, including dyes, pigments, and fragrances.

Mechanism of Action

2,4-DHTFP has been found to act as a substrate for a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of a variety of compounds. It has also been found to act as a substrate for a variety of other enzymes, including adenosine deaminase, which is involved in the metabolism of adenosine. In addition, 2,4-DHTFP has been found to act as an inhibitor of a variety of enzymes, including the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine.
Biochemical and Physiological Effects
2,4-DHTFP has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine. In addition, 2,4-DHTFP has been found to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior. It has also been found to act as an agonist of the dopamine receptor D2, which is involved in the regulation of reward and motivation.

Advantages and Limitations for Lab Experiments

2,4-DHTFP has a number of advantages for use in laboratory experiments. It is a non-toxic, water-soluble, and relatively stable compound that can be used as a reagent in a variety of synthetic processes. In addition, it has been found to have a number of biochemical and physiological effects, which makes it useful for a variety of scientific research applications. However, there are some limitations to the use of 2,4-DHTFP in laboratory experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. In addition, it is not widely available in all countries, making it difficult to obtain in some regions.

Future Directions

There are a number of potential future directions for the use of 2,4-DHTFP in scientific research. One potential area of research is the use of 2,4-DHTFP in the development of new drugs and therapies. It has been found to have a number of biochemical and physiological effects, which makes it a potential candidate for the development of new drugs and therapies. In addition, 2,4-DHTFP could be used in the development of new agrochemicals, polymers, and other compounds. Another potential area of research is the use of 2,4-DHTFP in the development of new diagnostic tests and biomarkers. Finally, 2,4-DHTFP could be used in the development of new imaging techniques, such as magnetic resonance imaging (MRI).

Synthesis Methods

2,4-DHTFP has been synthesized in a variety of ways, including the use of a variety of reagents, including diazotization, lithiation, and bromination. One example of a synthesis route involves the reaction of 2,4-diaminopyrimidine with 2-fluoro-3-trifluoromethylphenyl bromide in the presence of sodium hydroxide. The reaction yields 2,4-DHTFP in good yields. Other methods of synthesis have also been reported, including the use of a variety of catalysts, such as palladium, copper, and silver.

properties

IUPAC Name

5-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N2O2/c12-8-5(2-1-3-7(8)11(13,14)15)6-4-16-10(19)17-9(6)18/h1-4H,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOPVDRTXDHPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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